molecular formula C17H17NO3 B2541337 3-Hydroxy-3,3-di(4-methoxyphenyl)propanenitrile CAS No. 101877-99-0

3-Hydroxy-3,3-di(4-methoxyphenyl)propanenitrile

Cat. No. B2541337
CAS RN: 101877-99-0
M. Wt: 283.327
InChI Key: DSUIJIGXURBWSL-UHFFFAOYSA-N
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Description

3-Hydroxy-3,3-di(4-methoxyphenyl)propanenitrile, commonly known as DPPN, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. DPPN is a nitrile derivative of diarylpropanoids, which are natural compounds found in plants.

Scientific Research Applications

DPPN has been shown to have potential applications in various fields such as medicine, agriculture, and materials science. In medicine, DPPN has been studied for its anti-inflammatory and anti-cancer properties. Studies have shown that DPPN inhibits the growth of cancer cells and reduces inflammation in animal models. In agriculture, DPPN has been studied for its potential use as a herbicide. DPPN has been shown to inhibit the growth of weeds and has low toxicity to non-target organisms. In materials science, DPPN has been studied for its potential use in organic electronics due to its high electron mobility.

Mechanism of Action

The mechanism of action of DPPN is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways in cells. Studies have shown that DPPN inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer growth. DPPN has also been shown to inhibit the activity of the proteasome, a cellular pathway involved in protein degradation.
Biochemical and Physiological Effects
DPPN has been shown to have various biochemical and physiological effects in animal models. Studies have shown that DPPN reduces the levels of inflammatory cytokines in the blood, indicating its anti-inflammatory properties. DPPN has also been shown to reduce tumor growth in animal models of cancer. In addition, DPPN has been shown to have low toxicity to non-target organisms, indicating its potential use as a herbicide.

Advantages and Limitations for Lab Experiments

The advantages of using DPPN in lab experiments include its high purity and yield, as well as its potential applications in various fields. However, the limitations of using DPPN in lab experiments include its limited solubility in water and its potential toxicity to cells at high concentrations.

Future Directions

There are many future directions for research on DPPN. In medicine, further studies are needed to fully understand the mechanism of action of DPPN and its potential use as an anti-cancer and anti-inflammatory agent. In agriculture, further studies are needed to determine the effectiveness of DPPN as a herbicide and its potential impact on non-target organisms. In materials science, further studies are needed to determine the potential use of DPPN in organic electronics and other applications.
Conclusion
In conclusion, DPPN is a chemical compound that has potential applications in various fields such as medicine, agriculture, and materials science. The synthesis of DPPN involves a cyclization reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base catalyst. DPPN has been shown to have anti-inflammatory and anti-cancer properties, inhibit the growth of weeds, and have potential use in organic electronics. Further research is needed to fully understand the mechanism of action of DPPN and its potential applications.

properties

IUPAC Name

3-hydroxy-3,3-bis(4-methoxyphenyl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-20-15-7-3-13(4-8-15)17(19,11-12-18)14-5-9-16(21-2)10-6-14/h3-10,19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUIJIGXURBWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC#N)(C2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-3,3-di(4-methoxyphenyl)propanenitrile

Synthesis routes and methods

Procedure details

Acetonitrile (3.2 ml, 0.058 mol) was added dropwise to a solution of lithium diisopropylamide (1.5 M in THF, 36.7 ml, 0.055 mol) stirred at -78° C. under argon. After 5 min. a solution of 4,4'-dimethoxybenzophenone (10.0 g, 0.048 mol) in dry THF (130 ml) was added slowly. The mixture was allowed to warm up to -35° C. and after 20 min. was quenched by the cautious dropwise addition of a solution of acetic acid (3.0 g) in water (6 ml) . Brine (50 ml) was added, the organic layer separated washed with brine (50 ml) and the combined aqueous phases were extracted with DCM (2×50 ml). The combined organics were dried over anhydrous magnesium sulphate, filtered and concentrated. The residue was crystalised from ethyl acetate to give 3-hydroxy-3,3-di(4-methoxyphenyl)propanenitrile (10.12 g, 85%) as a white crystalline solid.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
36.7 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Two

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